1-Propylpyridinium Iodide: Chemical Structure, Molecular Weight, and Applications in Advanced Electrolytes
1-Propylpyridinium Iodide: Chemical Structure, Molecular Weight, and Applications in Advanced Electrolytes
An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
As the demand for next-generation energy storage, continuous pharmaceutical manufacturing, and advanced materials science accelerates, the role of designer ionic liquids (ILs) has become paramount. Among these, 1-Propylpyridinium iodide stands out as a critical electrolyte component and structural director. This technical guide explores the structural dynamics, precise physicochemical properties, and synthesis methodologies of 1-Propylpyridinium iodide, providing a self-validating framework for its application in dye-sensitized solar cells (DSSCs) and perovskite photovoltaics.
Chemical Identity and Structural Dynamics
1-Propylpyridinium iodide is an organic salt composed of a positively charged propyl-substituted pyridine ring and a negatively charged iodide counterion. The molecular architecture is defined by the delocalized π -electron system of the pyridinium ring, which provides thermal stability, and the flexible propyl aliphatic chain, which disrupts crystal lattice packing to lower the melting point.
The exact molecular weight of 1-Propylpyridinium iodide is 249.09 g/mol , derived from its empirical formula C8H12IN [1]. The presence of the iodide anion makes it highly relevant for redox electrochemistry, particularly in the I−/I3− couple used in solar applications[2].
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 1-Propylpyridinium iodide |
| CAS Registry Number | 39868-02-5 |
| Molecular Formula | C8H12IN |
| Molecular Weight | 249.09 g/mol |
| Canonical SMILES | [I-].CCC[n+]1ccccc1 |
| Physical State (RT) | Solid (Forms room-temperature eutectic liquids in mixtures) |
| Purity Standard | >98% (Required for electrochemical applications) |
Data corroborated by[1] and [3].
Rational Design: The Causality of Alkyl Chain Length
In the development of pyridinium-based ionic liquids, the choice of the alkyl chain length is not arbitrary; it represents a precise thermodynamic compromise.
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Shorter chains (e.g., Ethyl, C2): Increase the lattice energy due to tighter molecular packing, resulting in higher melting points and reduced solubility in ambient-temperature eutectic mixtures.
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Longer chains (e.g., Butyl, C4 or Hexyl, C6): Increase van der Waals interactions and steric bulk, which exponentially raises the dynamic viscosity. High viscosity severely hampers ionic mobility and mass transport in electrochemical cells[4].
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The Propyl Advantage (C3): 1-Propylpyridinium iodide provides the optimal balance. It offers sufficient steric hindrance to depress the melting point (facilitating the formation of room-temperature molten salts) while maintaining low enough viscosity to ensure rapid diffusion of redox species[2].
Table 2: Comparative Role of Alkyl Chain Length in Pyridinium Iodides
| Alkyl Chain Length | Cation Type | Relative Viscosity | Ionic Conductivity | Primary Application Suitability |
| C2 (Ethyl) | 1-Ethylpyridinium | Low | High | High-frequency electrochemistry |
| C3 (Propyl) | 1-Propylpyridinium | Medium-Low | High | DSSCs, Perovskite Solar Cells |
| C4 (Butyl) | 1-Butylpyridinium | Medium-High | Moderate | Extractions, Specialty Solvents |
Synthesis and Purification Methodology
The synthesis of 1-Propylpyridinium iodide relies on a bimolecular nucleophilic substitution ( SN2 ) reaction. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system .
Protocol 1: SN2 Alkylation of Pyridine
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Preparation & Environment: Thoroughly dry all glassware. Conduct the reaction under a continuous inert nitrogen ( N2 ) atmosphere. Causality: Nitrogen prevents the oxidation of the iodide anion to elemental iodine ( I2 ), which would degrade the product and turn the batch dark brown.
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Reagent Mixing: Dissolve equimolar amounts of anhydrous pyridine (nucleophile) and 1-iodopropane (electrophile) in anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that accelerates SN2 kinetics by solvating the nucleophile without hydrogen-bonding interference.
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Reflux: Heat the mixture to 70–80°C under reflux for 24 hours to ensure complete conversion.
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Solvent Removal: Evaporate the acetonitrile under reduced pressure using a rotary evaporator.
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Recrystallization (Purification): Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add ethyl acetate as an anti-solvent. Causality: The ionic liquid is soluble in polar protic ethanol but insoluble in less polar ethyl acetate, forcing the pure salt to precipitate while leaving unreacted precursors in the supernatant.
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Vacuum Drying: Dry the purified crystals in a vacuum oven at 60°C for 48 hours.
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Validation Checkpoints:
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Structural: Perform 1H NMR spectroscopy. The disappearance of the upfield triplet associated with the primary halide of 1-iodopropane confirms complete alkylation.
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Electrochemical: Perform Karl Fischer titration. The moisture content must be validated at <100 ppm before the batch is cleared for use, as residual water drastically narrows the electrochemical window.
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Fig 1. SN2 synthesis workflow of 1-Propylpyridinium iodide with validation checkpoints.
Applications in Advanced Energy Systems
1-Propylpyridinium iodide is extensively utilized in the formulation of electrolytes for Dye-Sensitized Solar Cells (DSSCs) and as an additive for modulating crystallographic growth in all-inorganic perovskite solar cells (IPSCs)[5][6].
Protocol 2: Formulation of Eutectic Ionic Liquid Electrolytes
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Eutectic Component Selection: Combine 1-Propylpyridinium iodide with a secondary ionic liquid, such as 1-ethyl-3-methylimidazolium iodide ([C2C1im]I), at specific molar ratios[4].
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Thermal Mixing: Stir the solid mixture at 50°C until a homogeneous, room-temperature molten salt is formed. Causality: The mixture of asymmetric cations disrupts the crystal lattice, causing a eutectic depression that lowers the melting point below ambient temperature.
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Redox Couple Generation: Add elemental iodine ( I2 ) at a 1:10 molar ratio relative to the iodide salts to establish the I−/I3− redox couple.
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Performance Additives: Introduce 4-tert-butylpyridine (TBP) and guanidinium thiocyanate (GuSCN). Causality: TBP shifts the conduction band of the TiO2 photoanode upward, increasing the open-circuit voltage ( Voc ). GuSCN passivates surface trap states, suppressing the dark current (electron recombination).
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Validation: Measure the ionic conductivity via electrochemical impedance spectroscopy (EIS). The 1-propylpyridinium cation ensures the viscosity remains low enough to support rapid triiodide diffusion.
Fig 2. Charge transport mechanism and the stabilizing role of the 1-Propylpyridinium cation.
Conclusion
1-Propylpyridinium iodide ( C8H12IN , MW: 249.09 g/mol ) is a structurally optimized ionic liquid precursor that bridges the gap between thermal stability and low-viscosity ionic mobility. By strictly adhering to moisture-free synthesis protocols and leveraging its unique eutectic depression properties, researchers can reliably deploy this compound to maximize the efficiency and longevity of advanced photovoltaic and electrochemical systems.
